Cas no 520-03-6 (2-Phenylisoindole-1,3-dione)
2-Phenylisoindole-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 2-Phenylisoindole-1,3-dione
- 2-PHENYL-ISOINDOLE-1,3-DIONE
- PHTHALANIL
- 1H-Isoindole-1,3(2H)-dione, 2-phenyl-
- 2-Phenyl-1,3-isoindoledione
- 2-Phenyl-1,3-isoindolinedione
- 2-Phenyl-1H-isoindole-1,3(2H)-dione
- 2-phenyl-1h-isoindole-3(2h)-dione
- n-phenyl-phthalimid
- Phthalimide, N-phenyl-
- Phenylphthalimide
- N-phenyl phthalimide
- n-phenylphthalimide
- MLS002637643
- NSC 2769
- 2-phenylisoindoline-1,3-dione
- NSC2769
- 2-Phenyl-1H-isoindole-1,3(2H)-dione #
- CS-0156128
- NSC-2769
- AI3-03744
- EN300-56140
- SY042993
- D70889
- 1H-Isoindole-1, 2-phenyl-
- EINECS 208-282-9
- AS-59263
- 2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione
- LA29QA196M
- BRN 0010683
- N-Phenylphthalic acid imide
- AC-26721
- 5-21-10-00292 (Beilstein Handbook Reference)
- N-(phenyl) phthalimide
- Oprea1_380408
- Oprea1_603933
- UNII-LA29QA196M
- DTXSID3060166
- AMY582
- HMS1578O16
- BCP14277
- 520-03-6
- N-Phenylphtalimide
- AKOS001268564
- FT-0632274
- 2-PHENYL-1H-ISOINDOLE-1,3(2H)DIONE
- NS00007213
- CHEMBL9020
- MFCD00023044
- NCGC00246780-01
- SR-01000197336-1
- SCHEMBL123618
- SMR001547169
- A7652
- SR-01000197336
- Z57398053
- N-Phenylphthalimide, 98%
- BDBM50088679
- N-Phenyl-4-nitrophthalimide
- Phthalimidobenzene
- DB-026841
- 2-Phenyl isoindole-1,3-dione
- STK174445
- 208-282-9
- DTXCID7041120
- AAA52003
-
- MDL: MFCD00023044
- Inchi: 1S/C14H9NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h1-9H
- InChI Key: MFUPLJQNEXUUDW-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2C(N1C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 223.06300
- Monoisotopic Mass: 223.063329
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 37.4
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.1814 (rough estimate)
- Melting Point: 204-207 ºC
- Boiling Point: 388.8 ℃ at 760 mmHg
- Flash Point: 182.6 °C
- Refractive Index: 1.4700 (estimate)
- PSA: 37.38000
- LogP: 2.55220
- Solubility: Not determined
2-Phenylisoindole-1,3-dione Security Information
- WGK Germany:3
- Safety Instruction: S22-S24/25
- RTECS:TI5635800
- Safety Term:S22;S24/25
2-Phenylisoindole-1,3-dione Customs Data
- HS CODE:2925190090
- Customs Data:
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Phenylisoindole-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 225209-1g |
2-Phenylisoindole-1,3-dione |
520-03-6 | 95% | 1g |
£13.00 | 2022-02-28 | |
| Fluorochem | 225209-5g |
2-Phenylisoindole-1,3-dione |
520-03-6 | 95% | 5g |
£35.00 | 2022-02-28 | |
| Fluorochem | 225209-25g |
2-Phenylisoindole-1,3-dione |
520-03-6 | 95% | 25g |
£129.00 | 2022-02-28 | |
| Fluorochem | 225209-100g |
2-Phenylisoindole-1,3-dione |
520-03-6 | 95% | 100g |
£470.00 | 2022-02-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02935-5g |
2-Phenylisoindole-1,3-dione |
520-03-6 | 5g |
¥638.0 | 2021-09-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LF479-1g |
2-Phenylisoindole-1,3-dione |
520-03-6 | 95+% | 1g |
115.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LF479-5g |
2-Phenylisoindole-1,3-dione |
520-03-6 | 95+% | 5g |
405.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LF479-25g |
2-Phenylisoindole-1,3-dione |
520-03-6 | 95+% | 25g |
1620CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LF479-20g |
2-Phenylisoindole-1,3-dione |
520-03-6 | 95+% | 20g |
1461.0CNY | 2021-07-17 | |
| Chemenu | CM148038-100g |
2-PHENYL-ISOINDOLE-1,3-DIONE |
520-03-6 | 95% | 100g |
$303 | 2021-08-05 |
2-Phenylisoindole-1,3-dione Suppliers
2-Phenylisoindole-1,3-dione Related Literature
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1. The cyclisation of substituted phthalanilic acids in acetic acid solution. A kinetic study of substituted N-phenylphthalimide formationChristopher J. Perry,Zahida Parveen J. Chem. Soc. Perkin Trans. 2 2001 512
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Kobra Nikoofar,Mansoorehsadat Sadathosainy RSC Adv. 2023 13 23870
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Yunfei Guo,Sebastian Spicher,Anna Cristadoro,Peter Deglmann,Rint P. Sijbesma,?eljko Tomovi? Polym. Chem. 2023 14 1773
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Shuangliang Liu,Qinyue Deng,Weiwei Fang,Jun-Fang Gong,Mao-Ping Song,Mizhi Xu,Tao Tu Org. Chem. Front. 2014 1 1261
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Shubhankar Samanta,Sk Asraf Ali,Anirban Bera,Soumen Giri,Khokan Samanta New J. Chem. 2022 46 7780
Additional information on 2-Phenylisoindole-1,3-dione
Recent Advances in the Study of 2-Phenylisoindole-1,3-dione (CAS: 520-03-6) in Chemical Biology and Pharmaceutical Research
2-Phenylisoindole-1,3-dione (CAS: 520-03-6) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its isoindole-1,3-dione core and phenyl substituent, has been explored for its potential in drug discovery, material science, and biochemical applications. Recent studies have focused on its synthesis, structural modifications, and biological activities, shedding light on its mechanisms of action and therapeutic potential.
One of the key areas of research involving 2-Phenylisoindole-1,3-dione is its role as a building block in the synthesis of novel pharmaceutical agents. Researchers have reported its utility in the development of small-molecule inhibitors targeting various enzymes and receptors. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of 2-Phenylisoindole-1,3-dione exhibit potent inhibitory activity against protein kinases involved in cancer progression. The study highlighted the compound's ability to modulate kinase activity through selective binding to the ATP-binding site, offering a promising avenue for anticancer drug development.
In addition to its pharmacological applications, 2-Phenylisoindole-1,3-dione has been investigated for its photophysical properties. A recent study in *Chemical Communications* explored its use as a fluorescent probe for bioimaging. The researchers synthesized a series of derivatives with varying electron-donating and electron-withdrawing groups, which exhibited tunable fluorescence emission in the visible spectrum. These findings suggest potential applications in diagnostic imaging and molecular sensing, where precise control over fluorescence properties is crucial.
The synthetic pathways for 2-Phenylisoindole-1,3-dione have also been a focus of recent research. A 2022 paper in *Organic Letters* described a novel, one-pot synthesis method that significantly improves yield and reduces reaction time compared to traditional approaches. This method employs a palladium-catalyzed cyclization reaction, offering a more efficient and scalable route for producing high-purity 2-Phenylisoindole-1,3-dione. Such advancements in synthesis are critical for facilitating its broader adoption in industrial and academic settings.
Despite these promising developments, challenges remain in the optimization of 2-Phenylisoindole-1,3-dione derivatives for clinical use. Issues such as solubility, bioavailability, and off-target effects need to be addressed through further structural modifications and in vivo studies. Ongoing research is exploring the incorporation of this scaffold into more complex drug candidates, with the aim of enhancing specificity and reducing toxicity. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to unlock the full potential of this compound in therapeutic applications.
In conclusion, 2-Phenylisoindole-1,3-dione (CAS: 520-03-6) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Recent studies have expanded our understanding of its synthetic accessibility, biological activities, and potential applications in drug discovery and bioimaging. As research continues to evolve, this compound is likely to play an increasingly important role in the development of next-generation therapeutics and diagnostic tools.
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